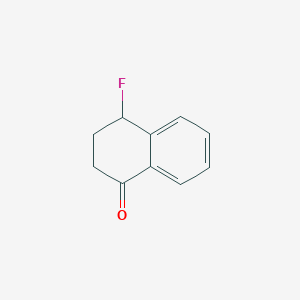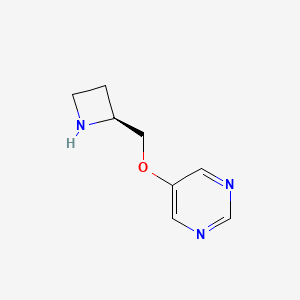
2-(Trifluoromethyl)oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)oxan-4-ol is a chemical compound with the molecular formula C6H9F3O2 and a molecular weight of 170.131 g/mol It is characterized by the presence of a trifluoromethyl group attached to an oxan-4-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base . The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)oxan-4-ol may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced techniques such as microreactor technology and flow chemistry to optimize reaction conditions and minimize by-products . The use of environmentally friendly reagents and solvents is also emphasized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)oxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the oxan-4-ol ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of catalysts like palladium or copper salts.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, aldehydes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trifluoromethyl)oxan-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)oxan-4-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The compound can act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)oxan-4-one: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.
Trifluoromethyl-substituted alcohols: These compounds share the trifluoromethyl group but differ in the rest of the molecular structure.
Uniqueness
2-(Trifluoromethyl)oxan-4-ol is unique due to its combination of a trifluoromethyl group and an oxan-4-ol ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(trifluoromethyl)oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMARCHQQOZHEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
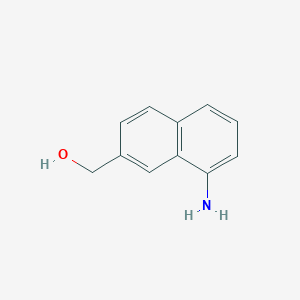
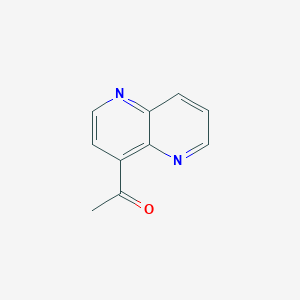
![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)
![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)
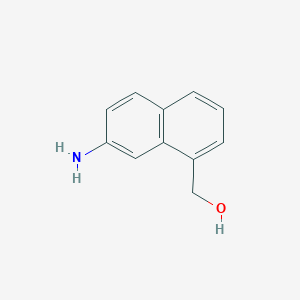
![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)
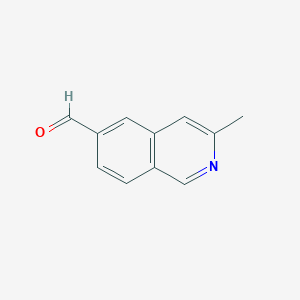
![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)


